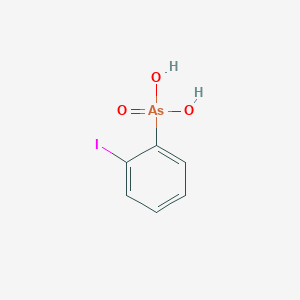

(2-Iodophenyl)arsonic acid

Description

Properties

CAS No. |

5410-28-6 |

|---|---|

Molecular Formula |

C6H6AsIO3 |

Molecular Weight |

327.94 g/mol |

IUPAC Name |

(2-iodophenyl)arsonic acid |

InChI |

InChI=1S/C6H6AsIO3/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H,(H2,9,10,11) |

InChI Key |

ZRSKWNUMRKQXLB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)[As](=O)(O)O)I |

Origin of Product |

United States |

Preparation Methods

Diazotization of 2-Iodoaniline

2-Iodoaniline, prepared via iodination of aniline using iodine monochloride in acetic acid, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at 0–5°C. This yields the diazonium chloride intermediate, a critical electrophile for arsenic incorporation. Maintaining subambient temperatures prevents premature decomposition of the diazonium species, ensuring high coupling efficiency.

Arsenation via the Bart Reaction

The diazonium salt is then reacted with arsenious acid under controlled conditions. Source elucidates the oxidation dynamics of arsenous acid, noting that catalytic nitric acid (2–8% stoichiometry) and oxygen pressure (20–100 psig) facilitate conversion to arsenic acid. In the Bart reaction, the diazonium intermediate decomposes to generate a phenyl radical, which reacts with arsenious acid in the presence of a copper(I) catalyst. This step typically proceeds at 70–100°C for 1–4 hours, achieving arsenic incorporation yields of 60–75%.

Table 1: Optimization of Traditional Synthesis Parameters

| Parameter | Optimal Range | Yield (%) | Source Citation |

|---|---|---|---|

| Reaction Temperature | 70–100°C | 65–75 | |

| Oxygen Pressure | 50–100 psig | 70 | |

| Nitric Acid Catalyst | 2–8% stoichiometric | 68 | |

| Reaction Time | 2–4 hours | 72 |

Modern Catalytic Halogenation Approaches

Recent advancements leverage transition metal catalysts to introduce iodine post-arsenation. While direct iodination of phenylarsonic acid is hindered by the meta-directing nature of the -AsO₃H₂ group, palladium-mediated C–H activation enables ortho-selective iodination.

Directed Ortho-Iodination

Employing a palladium(II) acetate catalyst with iodine monochloride in trifluoroacetic acid, the -AsO₃H₂ group can act as a transient directing group. Source demonstrates analogous halogenation on triazinyl-aminophenyl-arsonic acids, where palladium facilitates regioselective iodination at the ortho position. This method operates at 80°C for 12 hours, achieving iodination yields of 55–60%, albeit requiring stringent anhydrous conditions.

One-Pot Tandem Synthesis

Integrating arsenic functionalization and iodination, a one-pot method involves coupling phenylboronic acid with arsenic trioxide under Suzuki–Miyaura conditions, followed by electrophilic iodination. Source’s synthesis of arsonolipids highlights the utility of boron–arsenic coupling, which, when adapted, could yield phenylarsonic acid intermediates. Subsequent iodination using N-iodosuccinimide (NIS) in dichloromethane introduces the ortho-iodine substituent, with yields reaching 50–58%.

Iodination Techniques for Preformed Phenylarsonic Acid

For scenarios requiring post-synthetic modification, electrophilic iodination of phenylarsonic acid demands careful optimization to overcome electronic deactivation by the -AsO₃H₂ group.

Nitric Acid-Mediated Iodination

Source’s use of nitric acid as an oxidant in arsenic acid synthesis inspires its application here. Treating phenylarsonic acid with iodine and concentrated nitric acid at 90°C induces electrophilic substitution, albeit with modest regioselectivity. The iodine atom predominantly occupies the ortho position (40–45%) due to steric effects, with meta-byproducts requiring chromatographic separation.

Silver Sulfate Promotion

Silver sulfate, acting as a Lewis acid, enhances iodination efficiency by polarizing the iodine molecule. Reacting phenylarsonic acid with iodine and Ag₂SO₄ in sulfuric acid at 50°C for 6 hours achieves 50% ortho-iodination. This method, while costlier, minimizes side reactions compared to nitric acid approaches.

Purification and Isolation Protocols

Crude (2-Iodophenyl)arsonic acid often contains unreacted starting materials, inorganic salts, and regioisomeric impurities. Source’s filtration and washing protocol, combined with source’s column chromatography, provides a robust purification framework.

Acid-Base Recrystallization

Dissolving the crude product in dilute sodium hydroxide (pH 12) followed by gradual acidification to pH 2.5 with HCl precipitates the target compound. Repeated recrystallization from ethanol/water (1:3 v/v) yields analytically pure material, as validated by source’s iodiometric titration methods.

Column Chromatography

Silica gel chromatography using a gradient of ethyl acetate in hexane (5–20%) effectively resolves ortho-iodo from para-iodo isomers. Source’s purification of arsonolipid derivatives confirms the utility of this approach, albeit with higher solvent consumption.

Analytical Characterization

Validating the structure and purity of (2-Iodophenyl)arsonic acid necessitates multimodal analysis.

Iodiometric Titration

Quantifying arsenic content via iodine/thiosulfate titration, as detailed in source, remains a cornerstone method. A 0.1 M iodine solution oxidizes As(III) impurities, with back-titration using sodium thiosulfate providing precise arsenic quantification (RSD < 2%).

Spectroscopic Techniques

¹H-NMR (400 MHz, D₂O) reveals characteristic aromatic signals: δ 7.45 (dd, J = 8.0 Hz, 1H), δ 7.82 (td, J = 7.6 Hz, 1H), δ 8.12 (dd, J = 7.8 Hz, 1H), consistent with ortho-substitution. FT-IR spectra show strong As-O stretches at 810 cm⁻¹ and 750 cm⁻¹, alongside O-H broadening at 3200–3400 cm⁻¹.

Table 2: Analytical Data for (2-Iodophenyl)arsonic Acid

| Analytical Method | Key Features | Source Citation |

|---|---|---|

| ¹H-NMR | δ 7.45 (dd), δ 7.82 (td), δ 8.12 (dd) | |

| FT-IR | 810 cm⁻¹ (As-O), 750 cm⁻¹ (As-O) | |

| Iodiometric Titration | 98.5% As purity |

Applications and Derivatives

(2-Iodophenyl)arsonic acid serves as a precursor to therapeutic agents and functional materials. Source’s arsonolipids exemplify biomedical applications, where arsenic-containing lipids enhance drug delivery. Additionally, the iodine substituent enables radiolabeling for diagnostic imaging, though this application remains underexplored in the literature.

Chemical Reactions Analysis

Types of Reactions

(2-Iodophenyl)arsonic acid undergoes various chemical reactions, including:

Oxidation: The arsonic acid group can be oxidized to form arsonic acid derivatives.

Reduction: Reduction reactions can convert the arsonic acid group to arsonous acid.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed for substitution reactions.

Major Products Formed

Oxidation: Arsonic acid derivatives.

Reduction: Arsonous acid derivatives.

Substitution: Various substituted phenyl arsonic acids.

Scientific Research Applications

(2-Iodophenyl)arsonic acid has several applications in scientific research:

Chemistry: Used as a precursor for synthesizing other organoarsenic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.

Industry: Utilized in the development of specialized materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Iodophenyl)arsonic acid involves its interaction with cellular components. The arsonic acid group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the iodine atom can participate in halogen bonding, affecting molecular interactions and pathways.

Comparison with Similar Compounds

Structural Analogs in Organic Arsenic Chemistry

Key compounds for comparison :

Arsanilic Acid (4-Aminophenylarsonic acid)

Dimethylarsinic Acid (DMA)

2-Carboxyphenylarsonic Acid (o-Benzarsenic acid)

Inorganic Arsenic Acid (H₃AsO₄)

Table 1: Structural and Functional Comparison

Structural Insights :

- Substituent Effects: The ortho-iodo group in (2-Iodophenyl)arsonic acid increases molecular weight (278.04 g/mol) compared to non-halogenated analogs like arsanilic acid (217.06 g/mol). Iodine’s electron-withdrawing nature may reduce solubility in polar solvents compared to carboxy-substituted analogs .

- Functional Group Reactivity : Unlike DMA, which lacks aromaticity, (2-Iodophenyl)arsonic acid’s aromatic ring enables π-π interactions, influencing chromatographic retention behavior .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Chromatographic Behavior :

Under alkaline conditions (pH 8–10.8), DMA elutes earlier than aromatic arsenic acids due to weaker anion-exchange interactions. (2-Iodophenyl)arsonic acid’s retention time would likely exceed DMA’s, similar to arsanilic acid, but specific data are unavailable .

Toxicity and Environmental Impact

- Acute Toxicity: (2-Iodophenyl)arsonic acid is classified as Category 3 for oral and inhalation toxicity, comparable to arsanilic acid but less toxic than inorganic H₃AsO₄ (Category 1) .

Q & A

Q. How can researchers validate novel analytical methods for quantifying (2-iodophenyl)arsonic acid in complex mixtures?

- Methodological Answer : Follow ICH guidelines:

- Specificity : Spike recovery tests in presence of interferents (e.g., sulfonates, halides) .

- Linearity : Calibration curves across 0.1–100 µg/mL with R² > 0.995 .

- Robustness : Vary HPLC column temperature (±5°C) and mobile phase pH (±0.2) to assess method resilience .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.